molecular formula C12H13N3 B8711591 (2'-methyl-[2,4'-bipyridin]-5-yl)methanamine

(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine

Cat. No.: B8711591
M. Wt: 199.25 g/mol
InChI Key: NBYYHTMJKHFZCI-UHFFFAOYSA-N
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Description

(2’-Methyl-[2,4’-bipyridin]-5-yl)methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This particular compound features a methyl group at the 2’ position and a methanamine group at the 5 position of the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[6-(2-methylpyridin-4-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-6-11(4-5-14-9)12-3-2-10(7-13)8-15-12/h2-6,8H,7,13H2,1H3

InChI Key

NBYYHTMJKHFZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-methylpyridin-4-yl)boronic acid 15-1 (476 mg, 3.48 mmol), (6-chloropyridin-3-yl)methanamine 18-1 (496 mg, 3.48 mmol), Pd(PPh3)4 (202 mg, 0.175 mmol) and K3PO4 (1113 mg, 5.25 mmol) in dioxane (5 mL) was stirred at 96° C. under argon overnight. After cooling to room temperature, the mixture was filtered through celite and washed with ethyl acetate. The filtrate was concentrated by rotavap and the residue subjected to silica gel column chromatography with 7% ammonia-saturated methanol in dichloromethane as eluent to give (2′-methyl-[2,4′-bipyridin]-5-yl)methanamine 18-2 as an oil.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1113 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
202 mg
Type
catalyst
Reaction Step One

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